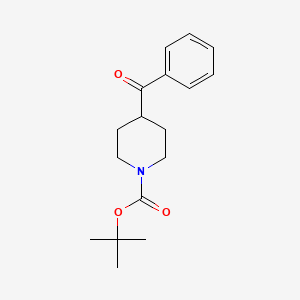

Tert-butyl 4-benzoylpiperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-benzoylpiperidine-1-carboxylate is an organic compound with the chemical formula C17H23NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl ester and a benzoyl group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl 4-benzoylpiperidine-1-carboxylate involves the reaction of 4-benzoylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

- Dissolve 4-benzoylpiperidine in an aqueous solution of sodium hydroxide.

- Add di-tert-butyl dicarbonate to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Extract the product using an organic solvent such as ethyl acetate.

- Purify the product by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butyl carbamate group is cleaved under acidic conditions to regenerate 4-benzoylpiperidine, enabling further functionalization:

-

Reagent : Trifluoroacetic acid (TFA, 10% in DCM)

-

Conditions : Room temperature (30 min–2 h)

-

Outcome : Quantitative removal of Boc; free amine isolated as TFA salt.

-

Application : Intermediate for coupling reactions (e.g., amide formation with HOBt/HBTU).

Cross-Coupling Reactions

The benzoyl moiety facilitates transition-metal-catalyzed transformations:

Example :

-

Suzuki-Miyaura Coupling

Key Data :

-

HRMS and NMR confirm retention of the benzoyl group post-coupling.

-

High regioselectivity observed with electron-deficient aryl halides.

Functionalization of the Piperidine Ring

The piperidine nitrogen and adjacent positions undergo diverse modifications:

| Reaction Type | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | N-Alkylated derivatives | 70–85% | |

| Buchwald-Hartwig Amination | Pd(dba)₂, Xantphos | Arylaminopiperidines | 50–77% |

Notable Example :

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Tert-butyl 4-benzoylpiperidine-1-carboxylate can be synthesized through several methods, often involving the reaction of 4-benzoylpiperidine with tert-butyl dicarbonate under specific conditions. The typical yield for this synthesis can reach up to 98%, indicating a high efficiency in its preparation .

Table 1: Synthesis Conditions

| Method | Yield | Conditions |

|---|---|---|

| Reaction with di-tert-butyl dicarbonate | 98% | Reflux in H2O-TBF solution |

| Reaction with triethylamine | 66% | Stirred at room temperature for 3 hours |

Recent studies have highlighted the compound's potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The compound exhibited notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, demonstrating its effectiveness compared to non-cancerous human mesenchymal stem cells .

Medicinal Chemistry Applications

The benzoylpiperidine moiety is recognized as a privileged structure in medicinal chemistry, leading to various derivatives with enhanced pharmacological profiles. This compound serves as a precursor for synthesizing compounds that target different biological pathways, particularly in the context of cancer therapy and metabolic disorders.

Case Study: Anticancer Activity

In a study focusing on the modification of benzoylpiperidine derivatives, researchers found that certain analogs exhibited improved potency as MAGL inhibitors. Molecular docking studies were conducted to understand the binding interactions within the enzyme's active site, guiding further chemical modifications aimed at enhancing efficacy .

Future Directions and Research Opportunities

The ongoing exploration of this compound's derivatives could lead to the development of novel therapeutic agents. Future research may focus on:

- Structural Optimization: Modifying the existing structure to enhance selectivity and reduce toxicity.

- Mechanistic Studies: Investigating the precise mechanisms by which these compounds exert their biological effects.

- Clinical Trials: Conducting preclinical and clinical studies to evaluate safety and efficacy in humans.

Wirkmechanismus

The mechanism of action of tert-butyl 4-benzoylpiperidine-1-carboxylate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and tert-butyl ester groups can influence the compound’s binding affinity and selectivity for these targets, affecting the overall biological response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-benzoylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzoyl and tert-butyl ester groups allows for versatile modifications and applications in various fields of research .

Biologische Aktivität

Tert-butyl 4-benzoylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a piperidine ring substituted with a benzoyl group and a tert-butyl ester, contributing to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds containing the benzoylpiperidine moiety exhibit various biological activities, primarily through interactions with specific receptors and enzymes. Key mechanisms include:

- Inhibition of Enzymes : Studies have shown that related benzoylpiperidines can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. For example, one derivative demonstrated an IC50 value of 0.84 µM for MAGL inhibition, suggesting that similar compounds may exhibit comparable activities .

- Cancer Therapy : Piperidine derivatives have been explored for their anticancer properties. In particular, certain derivatives showed enhanced cytotoxicity against cancer cell lines compared to standard treatments like bleomycin .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies and Research Findings

- MAGL Inhibition Study : A recent study focused on the structure-activity relationship (SAR) of benzoylpiperidine derivatives, revealing that modifications to the phenyl ring can significantly enhance MAGL inhibition. The most potent compound from this series exhibited reversible inhibition characteristics, indicating its potential as a therapeutic agent for pain management .

- Anticancer Research : Another investigation evaluated the effects of piperidine derivatives on various cancer cell lines. The study highlighted that certain structural modifications led to improved cytotoxicity and apoptosis induction, suggesting a promising avenue for developing new anticancer therapies .

- Neuroprotective Studies : this compound has been implicated in neuroprotection through its ability to inhibit cholinesterase enzymes. This property is particularly relevant in the context of Alzheimer's disease, where cholinesterase inhibitors are a standard treatment approach .

Eigenschaften

IUPAC Name |

tert-butyl 4-benzoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLCXSHKUNNAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445504 | |

| Record name | Tert-butyl 4-benzoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193217-39-9 | |

| Record name | Tert-butyl 4-benzoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.